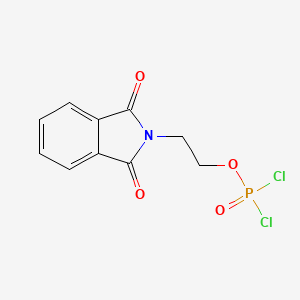2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione
CAS No.: 52198-45-5
Cat. No.: VC3842178
Molecular Formula: C10H8Cl2NO4P
Molecular Weight: 308.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52198-45-5 |
|---|---|
| Molecular Formula | C10H8Cl2NO4P |
| Molecular Weight | 308.05 g/mol |
| IUPAC Name | 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C10H8Cl2NO4P/c11-18(12,16)17-6-5-13-9(14)7-3-1-2-4-8(7)10(13)15/h1-4H,5-6H2 |
| Standard InChI Key | JQAGSZKTCJBFCO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s backbone consists of an isoindole-1,3-dione moiety, a bicyclic structure formed by fusing two benzene rings with a diketone group. The 2-(2-dichlorophosphoryloxyethyl) substituent introduces a phosphoryl chloride group linked via an ethylene bridge, conferring electrophilic reactivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₈Cl₂NO₄P | |
| Molecular weight | 308.05 g/mol | |
| CAS Registry Number | 52198-45-5 | |
| InChI Key | JQAGSZKTCJBFCO-UHFFFAOYSA-N |
The dichlorophosphoryl group (-POCl₂) enhances the molecule’s ability to participate in nucleophilic substitution reactions, while the phthalimide core contributes to planar aromaticity and π-π stacking interactions .
Synthetic Methodologies
Condensation Approaches
A common route to isoindole-1,3-dione derivatives involves the condensation of phthalic anhydride with primary amines. For 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione, this typically proceeds via a two-step process:
-
Formation of N-(2-hydroxyethyl)phthalimide: Ethanolamine reacts with phthalic anhydride in toluene under reflux to yield N-(2-hydroxyethyl)phthalimide, a precursor with a terminal hydroxyl group .
-
Phosphorylation: The hydroxyl group undergoes phosphorylation using phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. This step introduces the dichlorophosphoryl moiety, completing the synthesis .
Example Reaction Conditions
-
Solvent: Anhydrous dichloromethane or toluene
-
Temperature: 0°C to room temperature
-
Catalysts: Triethylamine (for HCl scavenging)
Reactivity and Chemical Transformations
Nucleophilic Substitution
The dichlorophosphoryl group serves as an excellent leaving group, facilitating nucleophilic substitutions. Common nucleophiles include:
-
Amines: Primary and secondary amines displace chloride to form phosphoramidate derivatives, useful in prodrug design .
-
Alcohols/Phenols: Alkoxy and aryloxy groups replace chlorides under mild basic conditions, generating phosphate esters .
Oxidation and Reduction
-
Oxidation: The ethylene bridge can be oxidized to a carbonyl group using potassium permanganate (KMnO₄) or ruthenium-based catalysts, yielding diketone derivatives.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the phthalimide ring to a isoindoline structure, altering electronic properties .
Cycloaddition Reactions
The electron-deficient phthalimide core participates in Diels-Alder reactions with dienes, forming polycyclic adducts. For example, reactions with furan derivatives yield tetrahydroisoquinoline frameworks .
Applications in Scientific Research
Organic Synthesis
This compound serves as a multifunctional building block:
-
Phosphorylating Agent: Transfers the dichlorophosphoryl group to alcohols, amines, and thiols, enabling the synthesis of organophosphates .
-
Heterocycle Synthesis: Reacts with azides (e.g., NaN₃) to form tetrazole-containing derivatives via [3+2] cycloadditions .
Biological Studies
Although direct biological data are scarce, structurally related isoindole-1,3-diones exhibit:
-
Enzyme Inhibition: Analogues inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets for Alzheimer’s therapy .
-
Antimicrobial Activity: Derivatives with electron-withdrawing groups show moderate activity against Staphylococcus aureus and Escherichia coli .
Materials Science
The compound’s thermal stability (decomposition temperature >200°C) and π-conjugated system make it a candidate for:
-
Polymer Additives: Enhances flame retardancy in polyesters and polyamides.
-
Coordination Chemistry: Acts as a ligand for transition metals, forming complexes with luminescent properties .
Mechanistic Insights and Challenges
Reaction Mechanisms
In phosphorylation reactions, the dichlorophosphoryl group undergoes stepwise nucleophilic attack. For instance, with ethanol:
-
First Substitution: Ethanol displaces one chloride, forming a monoethoxyphosphoryl intermediate.
-
Second Substitution: A second ethanol molecule replaces the remaining chloride, yielding diethyl phosphate .
Unresolved Questions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume